

Meta-analysis of Neuroprotective Agents: A Comparative Guide on Lucid-MS and Riluzole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of two neuroprotective agents: Lucid-MS, an investigational drug for Multiple Sclerosis (MS), and Riluzole, a drug approved for Amyotrophic Lateral Sclerosis (ALS) that has also been studied in MS. The objective is to present the available experimental data, detail the methodologies of key clinical trials, and visualize the proposed mechanisms of action.

Lucid-MS (Lucid-21-302): An Emerging Neuroprotective Candidate for Multiple Sclerosis

Lucid-MS is a first-in-class, non-immunomodulatory compound being developed by Quantum BioPharma for the treatment of Multiple Sclerosis.[1][2] It represents a novel therapeutic strategy by aiming to directly protect and repair the myelin sheath, which is the primary target of the autoimmune attack in MS.[1][3]

Quantitative Data Summary

Publicly available quantitative data from the initial clinical trials of Lucid-MS is limited as the drug is still in the early stages of development. The completed Phase 1 trials were primarily focused on safety and tolerability in healthy volunteers.[1][2]



Trial Identifier	Phase	Status	Population	Key Findings	Quantitative Data
NCT0582138 7	1	Completed	Healthy Adult Volunteers	Safe and well-tolerated at single and multiple ascending doses.[2][4] No serious adverse events reported.	Specific pharmacokin etic parameters and detailed adverse event percentages are not yet publicly available.

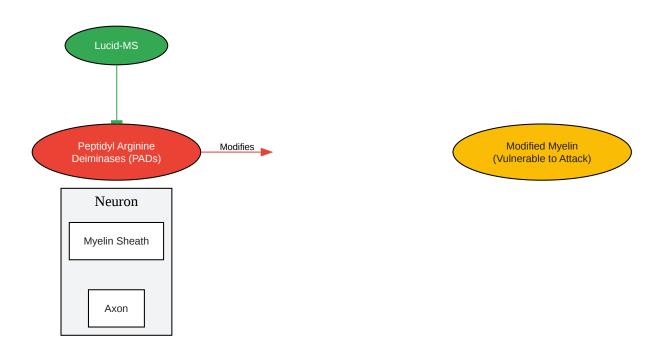
Experimental Protocols

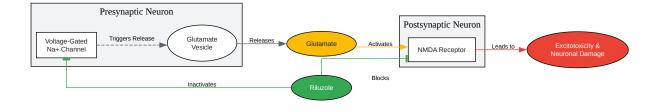
Detailed protocols for the Phase 1 trials of Lucid-MS are not publicly available. However, press releases from Quantum BioPharma describe the studies as randomized, double-blind, placebo-controlled trials.[2] The single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of Lucid-MS in healthy adult participants.[2][5]

Mechanism of Action

Lucid-MS is designed to protect the myelin sheath by inhibiting peptidyl arginine deiminases (PADs).[6] In MS, PAD enzymes are overactive and modify proteins within the myelin sheath, which is thought to disrupt its structure and increase its vulnerability to immune-mediated damage.[3] By inhibiting PADs, Lucid-MS aims to prevent this myelin degradation and potentially promote its repair, offering a neuroprotective effect that is independent of immune system modulation.[3][6]







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- To cite this document: BenchChem. [Meta-analysis of Neuroprotective Agents: A
 Comparative Guide on Lucid-MS and Riluzole]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b3034941#meta-analysis-of-lucidal-research studies]

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